2-(4-Methylphenyl)-1,3-benzothiazole (CAS Number: 16112-21-3) is a heterocyclic aromatic compound synthesized through various methods, including the reaction of 2-aminothiophenol with 4'-methylacetophenone []. Its structure is confirmed using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ].
Research suggests that 2-(4-Methylphenyl)-1,3-benzothiazole possesses various potential applications, including:
Current research is focused on exploring the potential of 2-(4-Methylphenyl)-1,3-benzothiazole and its derivatives for various applications. This includes:
2-(4-Methylphenyl)benzothiazole has the molecular formula C₁₄H₁₁N₁S and a molecular weight of approximately 225.31 g/mol. It features a methyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety. The structural uniqueness of this compound contributes to its diverse chemical properties and biological activities .
A typical synthesis pathway includes the reaction of 2-aminothiophenol with an appropriate aldehyde in the presence of hydrogen peroxide and hydrochloric acid, followed by neutralization with sodium hydroxide. This method yields 2-(4-methylphenyl)benzothiazole efficiently .
2-(4-Methylphenyl)benzothiazole exhibits promising biological activities, particularly in anticancer research. Studies have indicated that derivatives of benzothiazoles, including this compound, possess significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific enzymes related to cancer progression .
Research has demonstrated that this compound can inhibit tumor growth effectively, making it a candidate for further development as an anticancer agent .
The synthesis of 2-(4-methylphenyl)benzothiazole can be accomplished through several methods:
The applications of 2-(4-methylphenyl)benzothiazole span several domains:
Interaction studies have focused on the compound's ability to bind with various biological targets, including enzymes and receptors involved in cancer pathways. Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action, providing insights into how modifications to its structure could enhance its efficacy .
Several compounds share structural similarities with 2-(4-methylphenyl)benzothiazole, each exhibiting unique properties and activities:
Compound Name | Structure Type | Biological Activity |
---|---|---|
2-(4-Aminophenyl)benzothiazole | Benzothiazole derivative | Anticancer properties |
2-(4-Nitrophenyl)benzothiazole | Benzothiazole derivative | Antimicrobial activity |
2-(Phenyl)benzothiazole | Benzothiazole derivative | General cytotoxicity |
What sets 2-(4-methylphenyl)benzothiazole apart from these similar compounds is its specific methyl substitution on the phenyl ring, which influences its solubility, reactivity, and biological interactions compared to others like 2-(4-nitrophenyl)benzothiazole or 2-(4-aminophenyl)benzothiazole.